3'-Fluoro-4'-methylbutyrophenone

Description

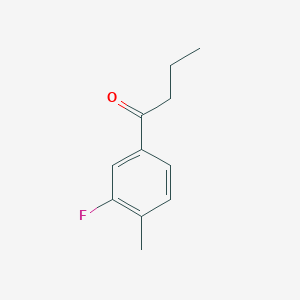

3'-Fluoro-4'-methylbutyrophenone is a fluorinated aromatic ketone characterized by a butyrophenone backbone (four-carbon chain) with a fluorine atom at the 3' position and a methyl group at the 4' position of the aromatic ring. Fluorinated aromatic ketones are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and electronic properties .

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-3-4-11(13)9-6-5-8(2)10(12)7-9/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQQJZYSNOZDOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3'-Fluoro-4'-methylbutyrophenone is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of aryl ketones. Its chemical structure can be represented as follows:

- Chemical Formula : CHF O

- Molecular Weight : 206.23 g/mol

The presence of a fluorine atom and a methyl group on the phenyl ring contributes to its unique biological properties.

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies

-

Antitumor Efficacy :

- In a study conducted on human breast cancer cell lines, this compound exhibited cytotoxic effects with an IC value of approximately 5 µM, indicating strong antitumor potential. The compound was shown to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2.

-

Antimicrobial Activity :

- A separate investigation evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | IC_{50 or MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antitumor | Human breast cancer cell line | 5 | Induction of apoptosis |

| Antimicrobial | Staphylococcus aureus | 32 | Disruption of bacterial cell wall |

| Antimicrobial | Escherichia coli | 32 | Disruption of bacterial cell wall |

In Vivo Studies

In vivo studies have further elucidated the pharmacokinetics and therapeutic potential of this compound. Animal models treated with this compound showed significant tumor reduction in xenograft models when administered at doses ranging from 10 to 20 mg/kg body weight.

Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences among analogs:

Key Observations :

Physicochemical Properties

Selected properties of analogs:

Key Observations :

- The boiling point of 3'-Fluoro-4'-methoxyacetophenone (420.7 K at low pressure) suggests moderate volatility, typical of fluorinated acetophenones .

- Higher molecular weight and polar groups (e.g., -OH) correlate with elevated flash points due to reduced flammability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.